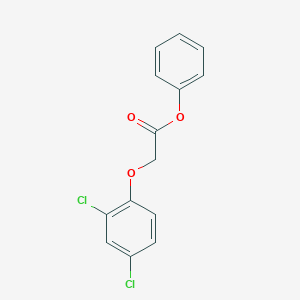

Phenyl (2,4-dichlorophenoxy)acetate

Beschreibung

Phenyl (2,4-dichlorophenoxy)acetate is a derivative of 2,4-dichlorophenoxyacetic acid (2,4-D), a well-known systemic herbicide used to control broadleaf weeds. Structurally, it consists of a phenyl ester group linked to the (2,4-dichlorophenoxy)acetic acid moiety. This compound is part of a broader class of phenoxyacetic acid derivatives, which are often modified to enhance herbicidal efficacy, reduce volatility, or improve environmental stability.

Eigenschaften

CAS-Nummer |

5253-44-1 |

|---|---|

Molekularformel |

C14H10Cl2O3 |

Molekulargewicht |

297.1 g/mol |

IUPAC-Name |

phenyl 2-(2,4-dichlorophenoxy)acetate |

InChI |

InChI=1S/C14H10Cl2O3/c15-10-6-7-13(12(16)8-10)18-9-14(17)19-11-4-2-1-3-5-11/h1-8H,9H2 |

InChI-Schlüssel |

VJJAGGWCTRGANO-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)OC(=O)COC2=C(C=C(C=C2)Cl)Cl |

Kanonische SMILES |

C1=CC=C(C=C1)OC(=O)COC2=C(C=C(C=C2)Cl)Cl |

Herkunft des Produkts |

United States |

Vergleich Mit ähnlichen Verbindungen

A. Ionic Liquid (IL) Formulations

ILs combine (2,4-dichlorophenoxy)acetate anions with cationic surfactants to enhance solubility and reduce environmental mobility. Examples include:

- Alkyldi(2-hydroxyethyl)methylammonium (2,4-D) : Demonstrated 20–30% higher herbicidal activity against broadleaf weeds in winter wheat compared to 2,4-D-dimethylammonium salt, with efficacy comparable to 2,4-D 2-ethylhexyl ester .

Key Advantage of ILs : Enhanced bioavailability and reduced volatility due to ionic interactions, minimizing off-target effects .

B. Ester Derivatives

Esterification of 2,4-D with alkyl or aryl groups modifies lipophilicity and persistence:

- 2-Ethylhexyl (2,4-D) Ester : A liquid formulation (CAS 1928-43-4) with high lipid solubility, enabling rapid foliar absorption. It is less volatile than free acid forms but requires surfactants for optimal activity .

- Octyl (2,4-D) Ester (CAS 1928-44-5): Similar to 2-ethylhexyl ester but with a longer carbon chain, contributing to slower degradation and extended residual activity in soil .

Comparison with Phenyl Ester : Phenyl esters are expected to exhibit higher photostability than alkyl esters due to aromatic conjugation but may have lower mobility in hydrophobic soil matrices.

C. Thiosemicarbazide Derivatives

Functionalization with thiosemicarbazide moieties introduces cytotoxic properties:

Key Difference : Unlike herbicidal analogs, these derivatives prioritize biomedical applications, leveraging the 2,4-D scaffold for targeted therapeutic effects.

Data Tables

Table 1: Comparative Properties of Selected 2,4-D Derivatives

| Compound Name | CAS Number | Molecular Formula | Key Application | Efficacy/Activity Notes |

|---|---|---|---|---|

| This compound | N/A | C₁₄H₁₀Cl₂O₃ | Herbicide (theoretical) | Expected high photostability |

| 2-Ethylhexyl (2,4-D) ester | 1928-43-4 | C₁₆H₂₂Cl₂O₃ | Agriculture | High lipophilicity, rapid absorption |

| Octyl (2,4-D) ester | 1928-44-5 | C₁₆H₂₂Cl₂O₃ | Agriculture | Extended soil persistence |

| Didecyldimethylammonium (2,4-D) | N/A | C₂₄H₄₈Cl₂NO₃ | Herbicidal ionic liquid | Reduced leaching, thermal stability |

| 1-(2,4-D)acetyl-4-(1-naphthyl)thiosemicarbazide | N/A | C₁₉H₁₄Cl₂N₃O₂S | Biomedicine | Selective cytotoxicity (IC₅₀: 12 μM) |

Research Findings and Contradictions

- Efficacy vs. Safety Trade-offs : While IL formulations like DDA)(2,4-D) show improved herbicidal activity and environmental stability, their higher persistence raises concerns about long-term soil accumulation .

- Structural-Activity Relationships : Longer alkyl chains in esters (e.g., octyl vs. ethylhexyl) correlate with increased soil adsorption but reduced rainfastness .

- Contradictory Data: suggests ILs match the efficacy of 2-ethylhexyl esters, but notes ester formulations often require adjuvant additives for optimal performance, complicating direct comparisons.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.